1-(5-Nitro-2-furyl)-2-nitroethylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Nitro-2-furyl)-2-nitroethylene is an organic compound belonging to the class of nitrofurans. These compounds are characterized by a furan ring bearing a nitro group. Nitrofurans are known for their diverse biological activities, including antibacterial, antifungal, and antiprotozoal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Nitro-2-furyl)-2-nitroethylene typically involves the nitration of furan derivatives. One common method is the reaction of furan with nitric acid or a sulfuric-nitric acid mixture, leading to the formation of the nitro derivative . The reaction conditions often require controlled temperatures and specific stoichiometric ratios to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of nitrofuran compounds, including this compound, often involves large-scale nitration processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Nitro-2-furyl)-2-nitroethylene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furans with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(5-Nitro-2-furyl)-2-nitroethylene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex nitrofuran derivatives.
Biology: Studied for its antimicrobial properties against bacteria, fungi, and protozoa.
Medicine: Investigated for its potential use in developing new antibacterial and antiprotozoal drugs.
Industry: Utilized in the development of agrochemicals and veterinary medicines.
Wirkmechanismus
The mechanism of action of 1-(5-Nitro-2-furyl)-2-nitroethylene involves the interaction with microbial enzymes, leading to the generation of reactive intermediates that damage microbial DNA and proteins. The compound targets essential cellular processes, such as respiration and cell wall synthesis, ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurantoin: Another nitrofuran compound used as an antibacterial agent, particularly for urinary tract infections.
Furazolidone: A nitrofuran derivative with antiprotozoal and antibacterial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
1-(5-Nitro-2-furyl)-2-nitroethylene is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its dual nitro groups enhance its antimicrobial efficacy compared to other nitrofuran compounds .
Eigenschaften
CAS-Nummer |
32782-46-0 |
---|---|
Molekularformel |
C6H4N2O5 |
Molekulargewicht |
184.11 g/mol |
IUPAC-Name |
2-nitro-5-[(E)-2-nitroethenyl]furan |
InChI |
InChI=1S/C6H4N2O5/c9-7(10)4-3-5-1-2-6(13-5)8(11)12/h1-4H/b4-3+ |
InChI-Schlüssel |
NMZDNQIJZAERIO-ONEGZZNKSA-N |
Isomerische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-] |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.